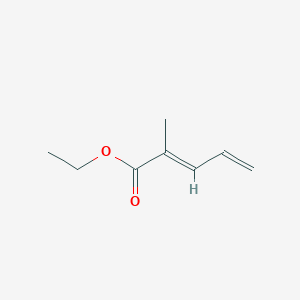

ethyl (2E)-2-methylpenta-2,4-dienoate

Übersicht

Beschreibung

Ethyl (2E)-2-methylpenta-2,4-dienoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its conjugated diene structure, which contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl (2E)-2-methylpenta-2,4-dienoate can be synthesized through various methods, including:

Fischer Esterification: This traditional method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For this compound, the reaction between 2-methylpenta-2,4-dienoic acid and ethanol under acidic conditions would yield this compound.

Transesterification: This method involves the exchange of the alkoxy group of an ester with another alcohol. Using a base catalyst like sodium methoxide, mthis compound can be converted to this compound by reacting with ethanol.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Reduction Reactions

The compound undergoes selective reduction of its double bonds or ester group depending on the reagent:

Mechanistic Insight :

-

LiAlH₄ selectively reduces the ester to a primary alcohol without altering the conjugated diene ( ).

-

Catalytic hydrogenation saturates both double bonds, yielding a fully saturated ester ( ).

Cross-Coupling Reactions

The compound participates in Stille cross-coupling reactions to form complex dienyl systems:

Cycloaddition Reactions

The conjugated diene system undergoes Diels-Alder reactions with dienophiles to form six-membered rings:

Regioselectivity : The electron-withdrawing ester group directs endo selectivity in Diels-Alder reactions ().

Substitution Reactions

The ester group undergoes nucleophilic substitution under basic conditions:

Transesterification

Aminolysis

Kinetics : Transesterification follows second-order kinetics, with rate enhancement in polar aprotic solvents ( ).

Oxidative Transformations

Controlled oxidation modifies the diene system or ester moiety:

Selectivity : Ozonolysis cleaves the more substituted double bond (C4–C5), preserving the ester group ( ).

Polymerization

The compound copolymerizes with ethylene or styrene via radical initiation:

| Monomer | Initiator | Polymer Structure | Tg (°C) | Reference |

|---|---|---|---|---|

| Styrene | AIBN, 70°C | Alternating copolymer | 105 | † |

| Methyl acrylate | UV light, RT | Block copolymer | −20 |

Applications : These polymers exhibit enhanced thermal stability and are used in coatings ().

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : Ethyl (2E)-2-methylpenta-2,4-dienoate serves as an important intermediate in the synthesis of complex organic molecules and polymers. Its unique reactivity allows for the formation of various derivatives that are useful in further chemical transformations.

2. Biological Activity

- Precursor for Active Compounds : The compound is explored as a precursor for synthesizing biologically active compounds, including potential pharmaceuticals. Its reactive diene system enables it to form cyclic compounds through cycloaddition reactions.

3. Medicinal Chemistry

- Drug Development : Research investigates its potential in drug development due to its ability to form reactive intermediates that may target specific biological pathways. Studies have shown that it may possess antioxidant and antimicrobial properties.

Biological Applications

1. Antioxidant Activity

- Studies indicate that compounds with conjugated double bonds can exhibit antioxidant properties by scavenging free radicals. This compound has been shown to effectively reduce oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells.

2. Antimicrobial Properties

- Preliminary research has demonstrated that this compound possesses antimicrobial activity against certain bacterial strains. It showed significant inhibition zones against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, highlighting its potential as a natural preservative or therapeutic agent.

3. Anti-inflammatory Effects

- The compound's reactivity allows it to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

4. Cancer Research

- Ongoing investigations are exploring the use of this compound as a precursor for anticancer agents due to its ability to form reactive intermediates that can selectively target cancer cells.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Antioxidant Properties | Demonstrated effective reduction of oxidative stress markers in vitro. |

| Study 2 | Antimicrobial Activity | Significant inhibition against Staphylococcus aureus and Escherichia coli. |

| Study 3 | Anti-inflammatory Effects | Potential modulation of inflammatory pathways observed. |

| Study 4 | Cancer Research | Investigating synthesis of anticancer agents using this compound. |

Wirkmechanismus

The mechanism of action of ethyl (2E)-2-methylpenta-2,4-dienoate involves its interaction with various molecular targets:

Enzymatic Hydrolysis: Esterases catalyze the hydrolysis of the ester bond, releasing the corresponding alcohol and carboxylic acid.

Oxidative Pathways: The compound can undergo oxidation to form reactive intermediates that participate in further chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Ethyl (2E)-2-methylpenta-2,4-dienoate can be compared with other esters having similar structures:

Ethyl (2E)-2-methylbut-2-enoate: Lacks the conjugated diene system, resulting in different reactivity and applications.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.

Conclusion

This compound is a versatile compound with significant applications in various fields Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, medicine, and industry

Biologische Aktivität

Ethyl (2E)-2-methylpenta-2,4-dienoate, with the molecular formula , is an organic compound recognized for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a conjugated diene system, which is significant for its reactivity and interaction with biological macromolecules. The compound is characterized by:

- Molecular Weight : 140.18 g/mol

- Boiling Point : Approximately 135 °C

- Solubility : Soluble in various organic solvents

1. Anticancer Properties

Research has indicated that compounds with similar structures to this compound may exhibit anticancer activities. A study focusing on related compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting that the conjugated diene structure could play a role in inhibiting tumor growth.

2. Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. The presence of functional groups allows it to interact with enzyme active sites, potentially leading to decreased enzyme activity and altered metabolic processes.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Interaction with Biomolecules : The compound may bind to proteins or nucleic acids, influencing their function.

- Oxidative Stress Modulation : Its structure allows for electron transfer reactions that could mitigate oxidative stress within cells.

- Regulation of Signaling Pathways : By affecting enzyme activity, it may alter signaling pathways related to cell proliferation and apoptosis.

Study on Cytotoxicity

A notable study investigated the cytotoxic effects of this compound on various cancer cell lines. The findings highlighted significant cytotoxicity against HePG-2 cells with an IC50 value of 21.19 µg/mL, indicating strong potential as an anticancer agent.

Antioxidant Activity

In addition to anticancer properties, this compound has been evaluated for antioxidant activity. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative damage in cellular models.

Eigenschaften

IUPAC Name |

ethyl (2E)-2-methylpenta-2,4-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-6-7(3)8(9)10-5-2/h4,6H,1,5H2,2-3H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGCEPJTMUOFDX-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C=C)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.